molecular formula C14H23N5 B11742517 [(1-ethyl-1H-pyrazol-4-yl)methyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[(1-ethyl-1H-pyrazol-4-yl)methyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11742517
M. Wt: 261.37 g/mol
InChI Key: CTZYUNHWTGGCFS-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives. The reaction conditions often require:

    Solvents: Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).

    Catalysts: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are frequently used.

    Temperature: Reactions are usually conducted at elevated temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like NaH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.

Scientific Research Applications

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action for (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is not well-documented. like other pyrazole derivatives, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole
  • 5-methyl-1H-pyrazole
  • 1-isopropyl-3-methyl-1H-pyrazole

Uniqueness

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its dual pyrazole structure, which may confer distinct chemical and biological properties compared to simpler pyrazole derivatives.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-5-18-10-13(7-16-18)6-15-8-14-9-17-19(11(2)3)12(14)4/h7,9-11,15H,5-6,8H2,1-4H3

InChI Key

CTZYUNHWTGGCFS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=C(N(N=C2)C(C)C)C

Origin of Product

United States

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